Ilaprazole

Description

Properties

IUPAC Name |

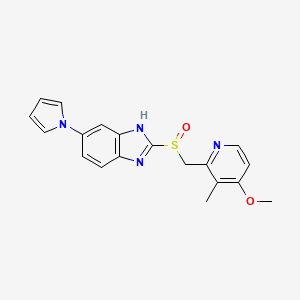

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRXCXABAPSOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870115 | |

| Record name | Ilaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-36-2 | |

| Record name | Ilaprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172152-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilaprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilaprazole's Mechanism of Action on the Gastric Proton Pump: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2][3] Like other substituted benzimidazoles, this compound is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[2][4] Its primary target is the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in gastric parietal cells.[5] This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Gastric H+/K+-ATPase: The Molecular Target

The gastric hydrogen-potassium ATPase (H+/K+-ATPase) is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining.[2][6] This enzyme is the final common pathway for gastric acid secretion, catalyzing the electroneutral exchange of cytoplasmic hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺) at the expense of ATP hydrolysis.[6] This process is responsible for acidifying the stomach lumen to a pH as low as 0.8.[6] The enzyme is a heterodimer consisting of a catalytic α-subunit, which contains the ion-binding sites and the binding sites for PPIs, and a glycosylated β-subunit essential for enzyme assembly and trafficking.[7]

Core Mechanism of this compound Action

This compound's mechanism involves a multi-step process that culminates in the irreversible inhibition of the proton pump.

Acid-Catalyzed Activation

This compound is administered as an inactive prodrug.[4] After absorption into the bloodstream, it is distributed to the gastric parietal cells.[5] As a weak base, this compound selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[8] In this acidic environment (pH < 4), the drug undergoes a two-step protonation followed by a molecular rearrangement.[8][9] This acid-catalyzed conversion transforms the inactive benzimidazole (B57391) into a reactive tetracyclic sulfenamide (B3320178) intermediate.[4][10] This activation step is critical for the drug's selectivity, ensuring it only becomes active at its target site.[11]

Covalent and Irreversible Inhibition

The activated sulfenamide form of this compound is a potent thiol-reactive agent.[4] It rapidly forms a covalent disulfide bond with the sulfhydryl (-SH) groups of one or more cysteine residues located on the luminal surface of the H+/K+-ATPase α-subunit.[2][5][9] This binding is irreversible, leading to a profound and long-lasting inhibition of the enzyme's pumping activity.[1][2] While the specific cysteine residues targeted by this compound are not definitively cited in the provided literature, other PPIs are known to bind to residues such as Cys813 and Cys822.[8][12] By blocking the enzyme, this compound effectively halts the secretion of gastric acid, allowing for the healing of acid-related mucosal damage.

Quantitative Analysis of Inhibition

The potency of this compound has been quantified in various in vitro and in vivo studies. The data below summarizes key inhibitory concentrations and comparative metrics.

| Parameter | Value | Species/System | Comments | Reference |

| IC₅₀ (H+/K+-ATPase) | 6.0 µM | Rabbit Parietal Cells | Direct measurement of proton pump inhibitory activity in a cell-free assay. | [1][13] |

| pIC₅₀ (Acid Accumulation) | 8.1 | Rabbit Parietal Cells | Corresponds to an IC₅₀ of 9 nM. Measures inhibition of histamine-induced ¹⁴C-aminopyrine accumulation, an indirect marker of pump activity. | [14] |

| % Time pH > 4 (24h, Day 1) | 80.4% (5 mg dose) | Healthy Human Volunteers | Compares favorably to omeprazole (B731) 20 mg (76.6%). Shows potent acid suppression at a low dose. | [15] |

| IC₅₀ (CYP2C19 Inhibition) | > Omeprazole, Lansoprazole, Pantoprazole, Rabeprazole (B1678785) | In vitro Fluorometric Assay | This compound shows the lowest potential for CYP2C19 inhibition among the tested PPIs, suggesting a lower risk of certain drug-drug interactions. | [16][17] |

Experimental Protocols

The following section details a representative methodology for determining the in vitro inhibitory activity of this compound on the gastric H+/K+-ATPase. This protocol is synthesized from common practices in the field.[18][19][20]

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the IC₅₀ value of this compound by measuring its effect on the ATP-hydrolyzing activity of the H+/K+-ATPase in isolated gastric microsomes.

1. Preparation of Gastric Microsomes (Enzyme Source):

-

Stomachs are obtained from a suitable animal model (e.g., rabbit or sheep) immediately after sacrifice.[18]

-

The gastric mucosa is scraped from the underlying muscle layers in a cold buffer (e.g., 200 mM Tris-HCl, pH 7.4).[18]

-

The scrapings are homogenized using a Potter-Elvehjem homogenizer.

-

The homogenate undergoes differential centrifugation. A preliminary low-speed spin (e.g., 5,000 x g for 10 min) removes whole cells and nuclei. The resulting supernatant is then subjected to a high-speed ultracentrifugation (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.[18]

-

The pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.[20]

2. Inhibition Assay Protocol:

-

A reaction mixture is prepared containing the enzyme extract (gastric microsomes), buffer (20 mM Tris-HCl, pH 7.4), and cofactors (2 mM MgCl₂ and 2 mM KCl).[19]

-

Varying concentrations of this compound (or a vehicle control) are added to the reaction mixtures.

-

The mixtures are pre-incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for drug binding and inhibition.[19][20]

-

The enzymatic reaction is initiated by the addition of 2 mM ATP.[19]

-

The reaction is allowed to proceed at 37°C for 30 minutes.

-

The reaction is terminated by adding an ice-cold stop solution, such as 10% trichloroacetic acid (TCA).[19]

3. Measurement of ATPase Activity:

-

The terminated reaction mixtures are centrifuged to pellet precipitated proteins.[19]

-

The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis in the supernatant is quantified. This is typically done spectrophotometrically using a method like the Fiske-Subbarow assay, which involves the formation of a colored phosphomolybdate complex.[20]

-

The absorbance is read at a specific wavelength (e.g., 660 nm).[20]

-

The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound functions as a highly effective and targeted inhibitor of the gastric proton pump. Its mechanism relies on selective accumulation and activation within the acidic milieu of the parietal cell canaliculus. The subsequent formation of an irreversible covalent bond with the H+/K+-ATPase enzyme ensures a potent and sustained reduction in gastric acid secretion. Quantitative data confirms its high potency, and its distinct metabolic profile suggests a potentially lower risk of certain drug interactions compared to earlier-generation PPIs. The experimental protocols outlined provide a robust framework for assessing the inhibitory activity of this compound and other novel PPIs in a research setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the site of inhibition by omeprazole of a alpha-beta fusion protein of the H,K-ATPase using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | TOPK | Proton pump | TargetMol [targetmol.com]

- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Acid inhibition effect of this compound on Helicobacter pylori-negative healthy volunteers: an open randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ajpp.in [ajpp.in]

- 19. jnsbm.org [jnsbm.org]

- 20. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

Ilaprazole: A Comprehensive Technical Guide on its Discovery and Chemical Synthesis

Introduction

Ilaprazole is a second-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as dyspepsia, peptic ulcer disease (PUD), and gastroesophageal reflux disease (GERD).[1][2][3] Developed by Il-Yang Pharmaceutical in South Korea, it offers a longer half-life and more potent gastric acid suppression compared to first-generation PPIs like omeprazole.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

This compound, also known as IY-81149, was first synthesized by Il-Yang Pharmaceutical.[4] It was developed to provide a more effective and longer-lasting treatment for acid-related disorders.[4] this compound was launched in China and Korea for the treatment of various ulcers and reflux diseases.[2] Preclinical studies demonstrated its significant efficacy in a dose-dependent manner and a broad safety profile.[6] Clinical trials have shown that this compound at a 10 mg dose has a more potent and lasting acid-suppressant effect than 20 mg of omeprazole.[4]

Mechanism of Action

This compound is a substituted benzimidazole (B57391) that acts as an irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[2][7] This enzyme is responsible for the final step in gastric acid secretion from parietal cells into the stomach lumen.[7][8]

As a prodrug, this compound is administered in an inactive form and becomes activated in the acidic environment of the parietal cells.[7] The activated form, a sulfenamide, then covalently binds to cysteine residues on the H+/K+-ATPase, forming an irreversible disulfide bond.[7][8][9] This binding inactivates the proton pump, leading to a significant and sustained reduction in gastric acid secretion.[7][8] One of the key advantages of this compound is its prolonged duration of action, which is attributed to its slow metabolism and the irreversible nature of its binding to the proton pump.[7]

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process, typically starting from substituted pyridine (B92270) and benzimidazole precursors. Several synthetic routes have been reported in the literature and patents. A common approach involves the condensation of a substituted mercaptobenzimidazole with a chloromethylpyridine derivative, followed by oxidation of the resulting thioether to the sulfoxide.[2][10]

A representative synthetic scheme is outlined below:

References

- 1. selleckchem.com [selleckchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. wjgnet.com [wjgnet.com]

- 5. The pharmacokinetics of this compound for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: is this a superior proton pump inhibitor for duodenal ulcer? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 9. CN104650039A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN103073536B - Preparation method of this compound - Google Patents [patents.google.com]

Ilaprazole Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ilaprazole, a novel proton pump inhibitor (PPI), in various preclinical models. This compound has demonstrated a distinct pharmacokinetic profile, notably a more prolonged plasma half-life compared to first and second-generation PPIs, which contributes to its potent and sustained acid suppression. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and illustrates metabolic pathways to support further research and development.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different preclinical species following oral administration. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Table 1: Pharmacokinetics of this compound Racemate and Enantiomers in Rats

A stereoselective pharmacokinetic study in rats revealed significant differences between the R- and S-enantiomers of this compound. The S-enantiomer consistently showed higher plasma concentrations.

| Dose (mg/kg) | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |

| 1 | R-ilaprazole | 105.3 ± 21.4 | 1.5 ± 0.5 | 345.6 ± 89.7 |

| S-ilaprazole | 206.7 ± 45.8 | 1.8 ± 0.4 | 843.2 ± 156.3 | |

| 5 | R-ilaprazole | 453.1 ± 98.2 | 2.0 ± 0.7 | 1876.5 ± 432.1 |

| S-ilaprazole | 812.4 ± 154.3 | 2.2 ± 0.6 | 3654.8 ± 789.2 | |

| 10 | R-ilaprazole | 789.6 ± 167.5 | 2.5 ± 0.8 | 3987.2 ± 876.5 |

| S-ilaprazole | 1012.8 ± 201.3 | 2.6 ± 0.7 | 5102.4 ± 1023.4 |

Table 2: Pharmacokinetics of this compound in Beagle Dogs

Pharmacokinetic studies in beagle dogs have also been conducted to evaluate the plasma concentration of this compound.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-12h) (ng·h/mL) | Half-life (t½) (h) |

| Oral | 5 | 1452.3 ± 324.6 | 4.0 | 11363.1 ± 3442.0 | Not Reported |

| Intravenous | 0.2 | - | - | 400 ± 50 | Not Reported |

| Intravenous | 0.8 | - | - | 1466.7 ± 266.7 | Not Reported |

| Intravenous | 3.2 | - | - | 9000 ± 1333.3 | Not Reported |

Data for oral administration in dogs reflects a single medication group, not in combination with other drugs. AUC for intravenous administration is AUC(0-infinity) in µg/L·min, converted to ng·h/mL for comparison. Half-life data for oral administration in dogs was not explicitly found in the searched literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. The following sections outline the typical experimental designs for evaluating this compound in animal models.

Animal Models

-

Rats: Male Sprague-Dawley rats are commonly used.

-

Dogs: Beagle dogs are a frequently used non-rodent species.

Dosing and Administration

-

Formulation: For oral administration, this compound is often suspended in a vehicle such as a 0.5% solution of carboxymethyl cellulose (B213188) (CMC).

-

Administration: Oral dosing is typically performed via gavage. Intravenous administration is given as a bolus injection.

Sample Collection

-

Blood Sampling: Blood samples are collected from the jugular vein or other appropriate sites at predetermined time points post-dosing.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

The quantification of this compound and its metabolites in plasma is predominantly carried out using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation using a solvent like acetonitrile (B52724), followed by centrifugation.[2]

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for separation.[2]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[2]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

-

Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of a drug is a critical component of its pharmacokinetic profile.

Metabolic Pathway of this compound

In preclinical models, particularly in rats, this compound undergoes extensive metabolism. The primary metabolic pathways include oxidation to this compound sulfone, which is the major metabolite, and hydroxylation.[1][3] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for the formation of this compound sulfone.[4]

Metabolic pathway of this compound.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.

Experimental workflow for preclinical PK studies.

References

- 1. researchgate.net [researchgate.net]

- 2. [Determination of this compound in beagle plasma and its pharmaeokineties by high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a new proton pump inhibitor, is primarily metabolized to this compound sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ilaprazole on Gastric Acid Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a next-generation proton pump inhibitor (PPI) that has demonstrated potent and sustained suppression of gastric acid secretion.[1] As a member of the substituted benzimidazole (B57391) class of drugs, this compound offers potential advantages over earlier PPIs in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, dose-dependent effects on gastric acid, and comparative efficacy with other PPIs. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Mechanism of Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[4] Following oral administration, this compound is absorbed and systemically distributed to the parietal cells of the stomach.[5] Within the acidic secretory canaliculi of the parietal cells, this compound undergoes a proton-catalyzed conversion to its active sulfenamide (B3320178) form.[] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme, commonly known as the gastric proton pump.[4] This binding is irreversible, leading to the inactivation of the proton pump and thereby inhibiting the final step of gastric acid secretion.[4] The prolonged duration of action of this compound is attributed to this irreversible inhibition, as the restoration of acid secretion requires the synthesis of new H+/K+-ATPase pumps.[4]

One of the distinguishing features of this compound is its prolonged plasma half-life compared to many other PPIs, which contributes to its sustained acid-suppressive effect.[7][8] Furthermore, its metabolism is less influenced by CYP2C19 genetic polymorphisms, which can affect the efficacy of other PPIs.[9][10]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data from various studies on the pharmacodynamics of this compound, comparing its effects on gastric acid secretion with other PPIs.

Table 1: Comparative Efficacy of this compound and Omeprazole (B731) in Healthy Volunteers

| Parameter | This compound (5mg) | This compound (10mg) | This compound (20mg) | Omeprazole (20mg) | Reference(s) |

| % Time Intragastric pH > 4 (24h, Day 1) | 80.4% | 88.1% | 91.0% | 76.6% | [11] |

| Mean 24-h pH (Day 1) | - | - | 7.78 | 6.67 | [11] |

| Mean 24-h pH (Day 5) | - | - | 7.95 | 7.44 | [11] |

Note: In the study by Du et al. (2012), the difference in the percentage of time intragastric pH > 4 between the this compound groups and the omeprazole group was not statistically significant (P > 0.05). However, 20mg this compound provided a significantly higher mean 24-h pH than 20mg omeprazole on both Day 1 (P < 0.01) and Day 5 (P < 0.05).[11] A 5 mg dose of this compound has been reported to provide gastric pH control comparable to 20 mg of omeprazole.[12][13]

Table 2: Comparative Efficacy of this compound and Esomeprazole (B1671258) in Healthy Volunteers

| Parameter | This compound (10mg) | This compound (20mg) | This compound (40mg) | Esomeprazole (40mg) | Reference(s) |

| Mean % Time Intragastric pH > 6 (Day 1, IV) | - | - | - | - | |

| Healthy Subjects | - | - | - | - | |

| Infusion | 30mg: 63.6% | - | - | 80mg: 51.7% | [14] |

| 24-h pH Control | Better than Esomeprazole | Better than Esomeprazole | Better than Esomeprazole | - | [15] |

| Evening/Overnight pH Control | Better than Esomeprazole | Better than Esomeprazole | Better than Esomeprazole | - | [15] |

| Initial 0-4h pH Control (Single Dose) | - | - | - | Better than this compound | [15] |

Note: A study in healthy volunteers showed that while esomeprazole 40 mg provided better pH control in the initial hours after a single dose, this compound (particularly 20 mg and 40 mg) demonstrated significantly better pH control over a 24-hour period and during the evening and overnight hours after single and multiple doses.[15]

Table 3: Efficacy of this compound in Patients with Duodenal Ulcer

| Parameter | This compound (5mg/d) | This compound (10mg/d) | This compound (20mg/d) | Omeprazole (20mg/d) | Reference(s) |

| Fraction Time pH > 5 (Day 5) | 67.17 ± 30.16% | 87.96 ± 12.29% | 89.86 ± 15.18% | 76.14 ± 16.75% | [16] |

| 4-week Healing Rate | - | 89.7% | - | 87.0% (Other PPIs) | [12] |

*P < 0.05 compared to the low-dose this compound group and the omeprazole group.[16] A meta-analysis showed no significant difference in the 4-week healing rate between 10 mg/d this compound and other PPIs.[12]

Experimental Protocols

The evaluation of the pharmacodynamics of this compound and other PPIs relies on established preclinical and clinical experimental models.

In Vivo Models

1. Pylorus Ligation Model in Rats

-

Objective: To assess the anti-secretory and anti-ulcer activity of a compound by measuring the accumulation of gastric acid following ligation of the pylorus.[17]

-

Methodology:

-

Animal Preparation: Male Wistar rats are typically fasted for 24 hours with free access to water.[17]

-

Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally prior to surgery.[17]

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the stomach. The pyloric end of the stomach is ligated with a silk suture, taking care to avoid damage to blood vessels. The abdominal wall is then closed.[17]

-

Sample Collection: After a set period (e.g., 4-19 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed.[17]

-

Analysis: The gastric contents are collected, and the volume is measured. The pH of the gastric juice is determined, and the free and total acidity are quantified by titration with 0.01 N NaOH. The stomach is opened along the greater curvature and examined for ulcers.[17]

-

2. Histamine-Induced Gastric Acid Secretion in Anesthetized Rats

-

Objective: To evaluate the ability of a PPI to inhibit gastric acid secretion stimulated by a secretagogue like histamine.[17][18]

-

Methodology:

-

Animal Preparation: Rats are fasted and anesthetized. A tracheal cannula is inserted to maintain a clear airway. Catheters are placed for intravenous drug and histamine administration.[17]

-

Gastric Perfusion: The stomach is cannulated to allow for continuous perfusion with saline at a constant rate. The perfusate is collected at regular intervals.[17]

-

Stimulation and Inhibition: A basal period of acid secretion is established. Histamine is then infused intravenously to induce a stable, submaximal level of acid secretion. Once a plateau is reached, the test compound (this compound) is administered.[17]

-

Analysis: The collected perfusate is analyzed for acid content by titration with a standard base to a neutral pH. The acid output is calculated and expressed, for example, in µEq/min.[17]

-

Clinical Studies

Ambulatory 24-hour Intragastric pH Monitoring

-

Objective: To continuously measure the acidity in the stomach over a 24-hour period in human subjects to assess the efficacy of acid-suppressing medications.

-

Methodology:

-

Subject Enrollment: Healthy volunteers or patients with acid-related disorders are recruited.[11][16]

-

Probe Placement: A thin, flexible tube with a pH sensor at its tip is passed through the nose and down the esophagus into the stomach. The position is confirmed, often radiologically.

-

Data Recording: The probe is connected to a portable recording device that logs the intragastric pH at frequent intervals over 24 hours.

-

Drug Administration: Subjects are administered the study drug (e.g., this compound or a comparator) according to the study protocol (e.g., once daily for a specified number of days).[11][16]

-

Data Analysis: The recorded pH data is analyzed to determine key parameters such as the percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4, > 5, or > 6), the mean 24-hour pH, and diurnal/nocturnal pH profiles.[11][16]

-

Conclusion

This compound is a potent proton pump inhibitor with a sustained duration of action, offering effective control of gastric acid secretion.[9][12] Quantitative data from both preclinical and clinical studies demonstrate its efficacy in raising intragastric pH and promoting the healing of acid-related mucosal damage.[12][16] Its pharmacodynamic profile, including a long half-life and metabolism that is less dependent on CYP2C19 polymorphisms, suggests potential clinical advantages.[7][10] The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel acid-suppressive therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. The pharmacokinetics of this compound for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound: Distinctive Pharmacokinetic and Pharmacodynamic Properties Among Proton Pump Inhibitors | CoLab [colab.ws]

- 10. Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with this compound as a Case Drug [mdpi.com]

- 11. Acid inhibition effect of this compound on Helicobacter pylori-negative healthy volunteers: an open randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

- 14. Efficacy, safety and pharmacokinetics of this compound infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Evaluation of the effect of this compound on intragastric pH in patients with duodenal ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolism of Ilaprazole: The Roles of CYP3A4 and CYP2C19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole, a proton pump inhibitor (PPI), is distinguished from other members of its class by a unique metabolic profile that results in a longer plasma half-life and more consistent pharmacokinetic and pharmacodynamic profiles across different patient populations. This technical guide provides a comprehensive overview of the metabolism of this compound, with a specific focus on the well-documented primary role of Cytochrome P450 3A4 (CYP3A4) and the comparatively minimal involvement of Cytochrome P450 2C19 (CYP2C19). This guide synthesizes findings from in vitro and in vivo studies, detailing experimental methodologies, presenting quantitative data, and illustrating key metabolic pathways and experimental workflows. A significant aspect of this compound's metabolism is its conversion to this compound sulfone, a reaction predominantly catalyzed by CYP3A4.[1][2][3][4][5][6] In contrast to many other PPIs, this compound's metabolism is not significantly influenced by the genetic polymorphisms of CYP2C19, which is a notable clinical advantage.[7][8][9] Furthermore, evidence suggests that a non-enzymatic sulfoxide (B87167) reduction to this compound sulfide (B99878) may represent a major clearance pathway for the drug.[10] This guide is intended to be a valuable resource for researchers and professionals in the field of drug development and metabolism.

Introduction

This compound is a substituted benzimidazole (B57391) proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. Its efficacy is rooted in the irreversible inhibition of the H+/K+ ATPase in gastric parietal cells. A key differentiator for this compound within the PPI class is its metabolic pathway. While many PPIs are significantly metabolized by the polymorphic enzyme CYP2C19, leading to inter-individual variability in clinical outcomes, this compound's primary metabolic route is through CYP3A4.[11][12][13] This characteristic contributes to its more predictable pharmacokinetic profile. This guide will delve into the technical details of this compound's metabolism, providing a granular look at the roles of CYP3A4 and CYP2C19.

Metabolic Pathways of this compound

The biotransformation of this compound is characterized by two main pathways:

-

Oxidation to this compound Sulfone: This is a major metabolic route where this compound is oxidized to this compound sulfone. In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP enzymes have conclusively identified CYP3A4 as the principal enzyme mediating this reaction.[1][2][3][4] CYP3A5 has been shown to have a minor contribution.[1][2][3][4]

-

Reduction to this compound Sulfide: A significant alternative pathway is the reduction of the sulfoxide moiety of this compound to form this compound sulfide.[10] Interestingly, this conversion has been observed to occur in the absence of NADPH and in deactivated human liver microsomes, suggesting a non-enzymatic or not exclusively CYP-dependent mechanism.[10] This sulfide metabolite is then subject to further oxidative metabolism.[10]

The chemical structures of this compound and its primary metabolites are depicted below.

The Role of CYP3A4 and CYP2C19 in this compound Metabolism

Dominant Role of CYP3A4

A substantial body of evidence from in vitro experiments confirms that CYP3A4 is the primary enzyme responsible for the conversion of this compound to this compound sulfone. Studies using cDNA-expressed recombinant CYPs have demonstrated that CYP3A isoforms are the most active in this metabolic step.[1][2][3] The intrinsic clearance for the formation of this compound sulfone by CYP3A4 has been reported to be 16-fold higher than that by CYP3A5, underscoring the predominant role of CYP3A4.[1][2][3][4]

Minimal Role of CYP2C19

In stark contrast to other widely used PPIs, the contribution of CYP2C19 to the metabolism of this compound is minimal.[6][8][9][11][14][15] In vitro studies with a panel of recombinant CYP isoforms showed negligible formation of this compound sulfone by CYP2C19.[3]

The clinical significance of this is profound. The pharmacokinetics of drugs that are major substrates of CYP2C19 can be highly variable due to well-characterized genetic polymorphisms in the CYP2C19 gene. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to significant differences in drug exposure and clinical response. Clinical studies have demonstrated that the pharmacokinetic parameters of this compound, such as maximum plasma concentration (Cmax) and area under the curve (AUC), do not differ significantly among individuals with different CYP2C19 genotypes.[7] This lack of influence from CYP2C19 polymorphisms contributes to a more predictable and consistent clinical profile for this compound.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from various studies on this compound metabolism and pharmacokinetics.

Table 1: In Vitro Metabolism of this compound

| Parameter | Enzyme | Value | Reference |

| Intrinsic Clearance (Sulfone Formation) | CYP3A4 | 16-fold higher than CYP3A5 | [1],[2],[3],[4] |

| Inhibition of Sulfone Formation | Ketoconazole (CYP3A inhibitor) | Significant inhibition | [1],[2],[3] |

| Sulfone Formation by other CYPs | CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1 | No substantial effect | [1] |

Table 2: Pharmacokinetic Parameters of this compound and this compound Sulfone in Different CYP2C19 Genotypes (10 mg daily for 7 days)

| Genotype | Analyte | Css,max (ng/mL) | AUCτ (ng·h/mL) |

| Homozygous Extensive Metabolizer (EM) | This compound | 236 ± 96 | 1767 ± 613 |

| This compound Sulfone | 38 ± 14 | 433 ± 153 | |

| Heterozygous Extensive Metabolizer (EM) | This compound | 292 ± 104 | 2244 ± 938 |

| This compound Sulfone | 41 ± 13 | 480 ± 161 | |

| Poor Metabolizer (PM) | This compound | 275 ± 62 | 2049 ± 520 |

| This compound Sulfone | 41 ± 11 | 496 ± 129 | |

| Data presented as mean ± standard deviation. No statistically significant differences were observed among the genotype groups. | |||

| Adapted from Cho et al. (2012).[7] |

Table 3: LC-MS/MS Method Parameters for Quantification of this compound and its Metabolites

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) |

| This compound | 0.23 - 2400.00 | 0.23 | < 15% | < 15% | within ±15% |

| This compound Sulfone | 0.06 - 45.00 | 0.06 | < 15% | < 15% | within ±15% |

| This compound Sulfide | 0.05 - 105.00 | 0.05 | < 15% | < 15% | within ±15% |

| LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error. | |||||

| Adapted from Zhou et al. (2009). |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolism of this compound.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to assess the formation of metabolites and determine the metabolic stability of this compound in a complex enzyme system representative of the human liver.

-

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., 2 mM NADPH)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (e.g., 0.75-1 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the incubation mixture to a final concentration of 1-20 µM.

-

Add the NADPH regenerating system to start the enzymatic reaction.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 45 minutes for metabolic stability) or a fixed time point (e.g., 45 minutes for metabolite profiling).

-

Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound and the formed metabolites.

-

References

- 1. An improved LC-MS/MS method for quantitative determination of this compound and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Biotransformation of this compound in Human Liver Microsomes and Human: Role of CYP3A4 in this compound Clearance and Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a UHPLC-MS/MS method for the quantification of this compound enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of CYP2C19 Genetic Polymorphism on Pharmacokinetics and Pharmacodynamics and Pharmacodynamics of a New Proton Pump Inhibitor, this compound | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. An improved LC-MS/MS method for quantitative determination of this compound and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ilaprazole: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2] As a substituted benzimidazole (B57391) derivative, this compound effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for professionals in pharmaceutical research and development.

Molecular Structure and Identification

This compound, with the chemical name 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole, is a racemic mixture. Its fundamental molecular and identification details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole |

| Chemical Formula | C₁₉H₁₈N₄O₂S[3] |

| Molecular Weight | 366.44 g/mol [3] |

| CAS Number | 172152-36-2[3] |

| SMILES String | CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC[3] |

Chemical and Physical Properties

The physicochemical properties of a drug substance are critical for its formulation development, bioavailability, and stability. The key chemical and physical properties of this compound are presented below.

| Property | Value |

| Predicted pKa | 8.23 ± 0.10[4][5] |

| Melting Point | 149-153 °C |

| Appearance | Off-white to light yellow powder |

| Solubility | |

| In organic solvents: | |

| DMSO | 15 mg/mL[6], 73 mg/mL (199.21 mM) |

| Dimethyl formamide (B127407) (DMF) | 10 mg/mL[6] |

| Ethanol | 0.3 mg/mL[6], 14 mg/mL |

| Methanol | Maximum solubility among tested alcohols[7] |

| 2-Propanol | Soluble[7] |

| n-Butanol | Minimum solubility among tested alcohols[7] |

| In aqueous solutions: | |

| Water | Insoluble |

| DMSO:PBS (pH 7.2) (1:7) | Approximately 0.12 mg/mL[6] |

| Stability | Unstable in acidic conditions, relatively stable in alkaline and photolytic conditions.[8] A cocrystal with xylitol (B92547) showed improved stability at room temperature.[8][9] |

Mechanism of Action

Inhibition of Gastric H+/K+-ATPase

This compound is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active sulfenamide (B3320178) form.[3][4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase, the proton pump.[3][4] This irreversible inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.

Figure 1: Mechanism of H+/K+-ATPase Inhibition by this compound.

Targeting of TOPK Signaling Pathway

Recent studies have revealed a novel mechanism of action for this compound in cancer cells. This compound has been shown to inhibit T-cell-originated protein kinase (TOPK), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[10][11][12] By inhibiting TOPK, this compound can suppress cancer growth both in vitro and in vivo.[10][11] This finding suggests a potential for repurposing this compound as an anti-cancer agent.

Figure 2: this compound's Inhibition of the TOPK Signaling Pathway.

Pharmacokinetics and Metabolism

This compound exhibits a longer plasma half-life compared to first-generation PPIs.[13] Key pharmacokinetic parameters from a study in healthy Chinese subjects are summarized below.

| Parameter | Intravenous (5 mg) | Intravenous (10 mg) | Intravenous (20 mg) | Oral (10 mg) |

| Cmax (ng/mL) | - | - | - | - |

| AUC₀₋₂₄ (ng·h/mL) | - | - | - | - |

| t₁/₂ (h) | - | - | - | - |

| Mean % time intragastric pH > 6 | 47.3%[14] | 52.8%[14] | 68.2%[14] | 47.5%[14] |

| Absolute Bioavailability | - | - | - | 55.2%[14] |

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with a lesser dependence on CYP2C19 compared to other PPIs, which may result in more predictable clinical outcomes across different patient populations.[13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

Figure 3: General Synthetic Workflow for this compound.

A representative experimental protocol for the final condensation and oxidation steps is as follows:

-

Condensation:

-

Dissolve 5-(1H-pyrrol-1-yl)-1H-benzimidazole-2-thiol and sodium hydroxide (B78521) in a suitable solvent such as acetone (B3395972) or methanol.[15][16]

-

Slowly add 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride to the mixture.[15]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[15]

-

Upon completion, partially remove the solvent under reduced pressure and add purified water to precipitate the thioether intermediate.[15]

-

Filter and dry the resulting solid.[15]

-

-

Oxidation:

-

Dissolve the thioether intermediate in a mixture of an organic solvent (e.g., acetonitrile) and water containing an inorganic base (e.g., sodium hydroxide).[17]

-

Cool the mixture to 0-5°C and slowly add an oxidizing agent, such as sodium hypochlorite (B82951) solution.[17]

-

Monitor the reaction by TLC.[17]

-

Once the reaction is complete, quench with a sodium thiosulfate (B1220275) solution.[17]

-

Separate the organic layer, concentrate under reduced pressure, and extract with dichloromethane.[17]

-

Wash the organic layer with sodium carbonate solution and purified water.[17]

-

Dry the organic layer, partially remove the solvent, and crystallize the product from a suitable solvent like ethyl acetate (B1210297) to obtain this compound.[17]

-

Stability-Indicating HPLC Method

A validated high-performance liquid chromatography (HPLC) method is essential for assessing the stability of this compound in bulk drug and pharmaceutical formulations.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution (e.g., 10 mM ammonium (B1175870) formate).[18]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 306 nm.[18]

-

Injection Volume: 20 µL.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the drug substance with 0.1 M HCl.

-

Base Hydrolysis: Treat with 0.1 M NaOH.

-

Oxidative Degradation: Expose to 3% hydrogen peroxide.

-

Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 70°C).

-

Photodegradation: Expose a solution of the drug to UV light.

-

-

Procedure:

-

Prepare a standard stock solution of this compound and the stressed samples in a suitable solvent (e.g., mobile phase).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the chromatograms to separate this compound from its degradation products. The method should be able to resolve all significant degradation products from the parent drug peak.

-

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for evaluating the inhibitory potency of this compound on its primary target.

-

Materials:

-

Gastric H+/K+-ATPase vesicles (prepared from rabbit or porcine gastric mucosa).

-

This compound standard solutions.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

ATP, MgCl₂, and KCl solutions.

-

Reagents for phosphate (B84403) determination (e.g., malachite green reagent).

-

-

Procedure:

-

Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound in the assay buffer.[19]

-

Initiate the enzymatic reaction by adding ATP.[19]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[19]

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).[19]

-

Determine the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

-

Conclusion

This compound is a potent and long-acting proton pump inhibitor with a well-characterized molecular structure and distinct chemical properties. Its primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, leading to effective control of gastric acid secretion. Furthermore, its emerging role as a TOPK inhibitor opens new avenues for its therapeutic application in oncology. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and pharmacological evaluation of this compound, supporting further research and development in this area.

References

- 1. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H18N4O2S | CID 214351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 172152-36-2 [chemicalbook.com]

- 5. This compound CAS#: 172152-36-2 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel this compound/Xylitol Cocrystal [mdpi.com]

- 9. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel this compound/Xylitol Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proton pump inhibitor this compound suppresses cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Proton pump inhibitor this compound suppresses cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN103073536A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. An Improved Process For Preparation Of this compound [quickcompany.in]

- 17. CN103073536B - Preparation method of this compound - Google Patents [patents.google.com]

- 18. Determination of this compound Tablets by HPLC [journal11.magtechjournal.com]

- 19. jnsbm.org [jnsbm.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Ilaprazole's Effect on H+/K+-ATPase Activity in Parietal Cells

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a proton pump inhibitor (PPI), with a specific focus on its interaction with and inhibition of the gastric H+/K+-ATPase in parietal cells. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and development purposes.

Introduction to this compound and Gastric Acid Secretion

Gastric acid secretion is a fundamental physiological process for digestion, primarily mediated by parietal cells in the stomach lining.[1] The final step in this process is the exchange of cytoplasmic hydrogen ions (H+) for extracellular potassium ions (K+), a reaction catalyzed by the H+/K+-ATPase, commonly known as the proton pump.[1][2] this compound is a novel substituted benzimidazole (B57391) PPI designed to suppress gastric acid secretion by targeting this enzyme.[3][4][5] Like other PPIs, it is administered as a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[1][6] this compound is used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[7][8]

Mechanism of Action of this compound

This compound's mechanism of action involves a multi-step process that culminates in the irreversible inhibition of the H+/K+-ATPase.[1][9]

-

Systemic Absorption and Accumulation : After oral administration, this compound is absorbed into the systemic circulation. As a weak base, it readily crosses cell membranes and selectively accumulates in the acidic secretory canaliculi of the stimulated parietal cells.[2][10]

-

Acid-Catalyzed Activation : In the highly acidic environment of the canaliculi (pH < 2), this compound undergoes a two-step protonation.[6][11][12] This acid-catalyzed molecular rearrangement converts the inactive prodrug into its active form, a reactive cationic sulfenic acid or sulfenamide.[6][10]

-

Covalent Binding and Irreversible Inhibition : The activated, thiophilic form of this compound then forms a stable, covalent disulfide bond with one or more cysteine residues on the exoplasmic (luminal) surface of the α-subunit of the H+/K+-ATPase.[1][6][13] This covalent modification locks the enzyme in an inactive conformation, thereby preventing the transport of H+ ions into the gastric lumen and effectively inhibiting acid secretion.[1][14] Due to the irreversible nature of this bond, the restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[15]

Quantitative Data on H+/K+-ATPase Inhibition

The inhibitory potency of this compound has been quantified in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Species/Model | Reference(s) |

| IC₅₀ (H+/K+-ATPase activity) | 6.0 µM | Rabbit parietal cell preparation | [7][8][9][16][17] |

| IC₅₀ (¹⁴C-aminopyrine accumulation) | 9.0 nM | Histamine-stimulated rabbit parietal cells | [16] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antisecretory Potency of this compound Compared to Omeprazole (B731)

| Model | Administration | Parameter | This compound | Omeprazole | Reference(s) |

| Pentagastrin-stimulated gastric secretion (Rat) | Intraduodenal (i.d.) | ED₅₀ | 2.1 mg/kg | 3.5 mg/kg | [16] |

| Histamine-stimulated gastric pH (Anesthetized Rat) | Intravenous (i.v.) | ED₅₀ | 1.2 mg/kg | 1.4 mg/kg | [16] |

| Histamine-stimulated gastric pH (Anesthetized Rat) | Intraduodenal (i.d.) | ED₅₀ | 3.9 mg/kg | 4.1 mg/kg | [16] |

| Gastric acid secretion (Fistular Rat) | Intraduodenal (i.d.) | ED₅₀ | 0.43 mg/kg | 0.68 mg/kg | [16] |

ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effect of this compound on H+/K+-ATPase activity.

This protocol is designed to directly measure the enzymatic activity of H+/K+-ATPase in isolated gastric microsomes and its inhibition by this compound.

Objective: To determine the IC₅₀ value of this compound for H+/K+-ATPase.

Materials:

-

Hog or rabbit gastric microsomes (rich in H+/K+-ATPase)

-

This compound

-

ATP (Adenosine triphosphate)

-

Tris-HCl buffer

-

MgCl₂

-

KCl

-

Assay buffer (e.g., pH 6.1 for PPI activation)

-

Phosphate (B84403) determination reagent (e.g., Malachite green-based)

Procedure:

-

Preparation of Gastric Microsomes: Isolate gastric microsomes from homogenized hog or rabbit gastric mucosa through differential centrifugation. The final pellet, rich in H+/K+-ATPase, is resuspended in a suitable buffer.

-

Pre-incubation with this compound: Incubate the gastric microsomes with varying concentrations of this compound in an acidic assay buffer (e.g., pH 6.1) for a defined period (e.g., 30 minutes) at 37°C. This step is crucial for the acid-catalyzed activation of the prodrug.[18]

-

Initiation of ATPase Reaction: Initiate the enzymatic reaction by adding ATP and MgCl₂ to the pre-incubated mixture. The reaction is typically carried out at a neutral pH (e.g., 7.4) to measure the enzyme's hydrolytic activity.

-

Stimulation of Activity: Add KCl and a K+ ionophore like valinomycin to stimulate the K+-dependent ATPase activity.

-

Termination and Phosphate Measurement: Stop the reaction after a specific time (e.g., 10-20 minutes) by adding a quenching solution like trichloroacetic acid.

-

Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Baginski method or a Malachite green assay.[19]

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay provides an indirect measure of acid production in intact parietal cells. Aminopyrine (B3395922), a weak base, accumulates in acidic compartments.

Objective: To assess the effect of this compound on secretagogue-stimulated acid production in parietal cells.

Materials:

-

Isolated rabbit or human parietal cells[20]

-

[¹⁴C]-Aminopyrine (radiolabeled)

-

Histamine or other secretagogues (e.g., carbachol (B1668302), pentagastrin)

-

This compound

-

HEPES-buffered medium

-

Scintillation fluid and counter

Procedure:

-

Parietal Cell Isolation: Isolate parietal cells from gastric mucosa using enzymatic digestion (e.g., pronase, collagenase) followed by enrichment techniques like isopycnic centrifugation.[20][21]

-

Pre-treatment: Pre-incubate the isolated parietal cells with various concentrations of this compound for a specified duration.

-

Stimulation and Labeling: Add a secretagogue (e.g., 10⁻⁴ M histamine) to stimulate acid production, along with [¹⁴C]-aminopyrine.[20]

-

Incubation: Incubate the cell suspension at 37°C to allow for aminopyrine accumulation in the acidic canaliculi.

-

Separation: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.

-

Lysis and Measurement: Lyse the cell pellet and measure the amount of accumulated [¹⁴C]-aminopyrine using liquid scintillation counting.

-

Data Analysis: The ratio of intracellular to extracellular aminopyrine concentration is calculated as an index of acid production. The inhibitory effect of this compound is determined by comparing the accumulation in treated cells to that in stimulated, untreated cells.

Conclusion

This compound is a potent, irreversible inhibitor of the gastric H+/K+-ATPase.[3][16] Its mechanism of action, which relies on accumulation and activation in the acidic environment of parietal cells, ensures target specificity.[1][10] Quantitative data from both in vitro and in vivo studies demonstrate its efficacy in inhibiting acid secretion, with studies suggesting a more potent and sustained action compared to first-generation PPIs like omeprazole.[16][22] The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel PPIs in drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. escholarship.org [escholarship.org]

- 3. This compound: Significance and symbolism [wisdomlib.org]

- 4. Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. This compound (IY-81149) | Proton pump inhibitor | Probechem Biochemicals [probechem.com]

- 10. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. deepdyve.com [deepdyve.com]

- 13. droracle.ai [droracle.ai]

- 14. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Irreversible inactivation of rat gastric (H+-K+)-ATPase in vivo by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleck.co.jp [selleck.co.jp]

- 18. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques [frontiersin.org]

- 22. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Ilaprazole: A Preclinical Profile for Acid-Related Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a next-generation proton pump inhibitor (PPI) belonging to the substituted benzimidazole (B57391) class of molecules, structurally related to omeprazole (B731).[1] It is indicated for the treatment of acid-related disorders such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[2][3][4] Developed by Il-Yang Pharmaceutical Co., Ltd. in South Korea, this compound has demonstrated potent and sustained inhibition of gastric acid secretion in preclinical and clinical studies.[3][4] Its mechanism of action involves the irreversible blockade of the final step in gastric acid production.[4][5] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and data from various experimental models.

Mechanism of Action: Irreversible Proton Pump Inhibition

The primary mechanism of action for this compound is the inhibition of the H+/K+-ATPase enzyme, commonly known as the gastric proton pump.[3][4][5] This enzyme is located on the secretory surfaces of gastric parietal cells and is responsible for the final step in the secretion of gastric acid.[5][6] this compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[7]

Upon administration, this compound is absorbed and reaches the acidic canaliculi of the parietal cells. The acidic environment catalyzes the conversion of this compound into its active form, a sulfenamide (B3320178) intermediate.[8][9] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, leading to its irreversible inactivation.[8][10] By blocking this proton pump, this compound effectively suppresses the secretion of hydrogen ions into the gastric lumen, thereby reducing stomach acidity.[3][5]

Pharmacodynamics

Preclinical studies have consistently demonstrated that this compound is a potent inhibitor of gastric acid secretion, with a longer duration of action compared to first-generation PPIs like omeprazole.[6] An experimental study in a rat model of reflux esophagitis showed that this compound had a much lower ED50 than omeprazole, indicating greater potency.[6] This enhanced and prolonged effect is attributed to its unique pharmacokinetic properties, particularly its longer half-life.[6][11]

Pharmacodynamic studies in healthy human volunteers have corroborated these preclinical findings. This compound, especially at doses of 10 mg and 20 mg, provides more powerful and longer-lasting acid suppression compared to 20 mg of omeprazole.[6] While esomeprazole (B1671258) showed better pH control in the initial hours after a single dose, this compound provided significantly better pH control over a 24-hour period, particularly during evening and overnight hours, after both single and multiple doses.[12]

Table 1: Comparative Pharmacodynamic Data

| Parameter | This compound | Omeprazole/Esomeprazole | Reference |

| Potency | Higher potency, lower ED50 in rat models | Standard PPI potency | [6] |

| 24-hr pH Control | Superior, especially at night | Less sustained overnight control | [11][12] |

| Dose Comparison | 5 mg this compound comparable to 20 mg omeprazole | 20 mg is a standard dose | [6] |

| Onset of Action | Rapid onset | Rapid onset | [13] |

| Duration of Action | Extended duration of acid inhibition | Shorter duration of action | [5][11] |

Pharmacokinetics

The pharmacokinetic profile of this compound is a key differentiator from other PPIs. It exhibits a significantly longer plasma half-life, which contributes to its sustained pharmacodynamic effect.[4][6][11]

-

Metabolism: this compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2C19.[1][5] This metabolic profile is advantageous as its pharmacokinetics are not significantly influenced by CYP2C19 genetic polymorphisms, unlike many other PPIs.[4][11]

-

Half-Life: The half-life (t1/2) of this compound is noted to be substantially longer (4.7–5.3 hours) compared to first- and second-generation PPIs (0.5–2 hours).[4]

-

Linearity: Preclinical and early clinical data show that this compound exhibits linear pharmacokinetics over a range of doses, with dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC).[1][12][13]

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes | Reference |

| Half-life (t1/2) | 4.7–5.3 hours | Significantly longer than other PPIs | [4] |

| Primary Metabolism | CYP3A4 | Less dependence on CYP2C19 | [1][5] |

| CYP2C19 Influence | Not significant | Reduces variability due to genetic polymorphism | [4][11] |

| Kinetics | Linear over 5-20 mg dose range | Predictable plasma exposure with dose escalation | [13] |

| Absolute Bioavailability (Oral) | 55.2% | Based on a study comparing IV and oral doses | [13] |

Preclinical Efficacy in Animal Models

This compound has been shown to be highly effective in various preclinical in vivo models of acid-related disorders.

-

Reflux Esophagitis: In surgically-induced rat models of reflux esophagitis, this compound was found to be significantly effective in preventing the development of esophageal lesions in a dose-dependent manner.[6][14]

-

Gastric and Duodenal Ulcers: While specific preclinical ulcer model data is not detailed in the provided results, its potent acid-suppressing activity is the basis for its efficacy in healing gastric and duodenal ulcers.[2][14] Various standard models, such as stress-induced, ethanol-induced, and pylorus-ligated ulcer models, are typically used to evaluate anti-ulcer activity.[15]

Preclinical Toxicology and Safety

Toxicology studies are fundamental to establishing the safety profile of a new drug candidate before human trials.[16] These studies assess potential adverse effects across multiple biological systems.[17] Preclinical research on this compound has indicated a safety profile comparable to that of omeprazole.[6] In healthy volunteers and patients, this compound has not been associated with clinically relevant changes in hematological or biochemical tests, nor has it produced significant treatment-related adverse symptoms.[11][18] Standard preclinical toxicology programs include acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) to determine parameters like the No-Observed-Adverse-Effect Level (NOAEL).[19][20]

Experimental Protocols

Key Experiment: In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for determining the direct inhibitory activity of a PPI on its target enzyme. The protocol measures the ATP hydrolytic activity of the proton pump, which is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP.[21][22]

Methodology:

-

Enzyme Preparation:

-

Gastric microsomes rich in H+/K+-ATPase are isolated from a suitable animal model, such as pig or goat stomachs.[21][22]

-

The tissue is homogenized, and the microsomal fraction is obtained through differential centrifugation.[23]

-

The protein concentration of the final preparation is determined using a standard method like the Bradford assay.[23]

-

-

Assay Procedure:

-

The reaction is typically conducted in a Tris-HCl buffer (pH 7.4) containing MgCl2 and the prepared enzyme (gastric microsomes).[22]

-

This compound (or a standard like omeprazole) at various concentrations is pre-incubated with the enzyme preparation for a set period (e.g., 30 minutes).[21][23] For benzimidazole PPIs, this pre-incubation may be done at an acidic pH (e.g., pH 6.1) to facilitate the activation of the prodrug.[21]

-

The enzymatic reaction is initiated by adding ATP.[22]

-

The mixture is incubated at 37°C for a defined time (e.g., 20 minutes).[22]

-

The reaction is terminated by adding an ice-cold solution, such as 10% trichloroacetic acid.[22]

-

-

Quantification and Data Analysis:

-

The amount of inorganic phosphate (Pi) released is measured colorimetrically, often using a malachite green procedure, with absorbance read on a spectrophotometer.[21][22]

-

The specific H+/K+-ATPase activity is calculated as the difference in activity observed in the presence and absence of a specific inhibitor like SCH28080.[21]

-

A dose-response curve is generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The half-maximal inhibitory concentration (IC50) is calculated from this curve, representing the concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity.

-

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Frontiers | Population pharmacokinetic modeling of this compound in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Efficacy of this compound in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of this compound for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics, pharmacodynamics and safety of oral doses of this compound 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of intravenous this compound in healthy subjects after single ascending doses [pubmed.ncbi.nlm.nih.gov]